5-Hydroxy-2-methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUARJVELHOQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536794 | |
| Record name | 5-Hydroxy-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82020-61-9 | |
| Record name | 5-Hydroxy-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Benzenesulfonamide Chemistry
The core of 5-Hydroxy-2-methoxybenzenesulfonamide is the benzenesulfonamide (B165840) structure. Benzenesulfonamides are a class of organic compounds containing a sulfonamide functional group directly attached to a benzene (B151609) ring. This class of compounds is historically significant and foundational in medicinal chemistry.
Benzenesulfonamide and its derivatives are known for a wide range of biological activities and applications:
Antibacterial Agents : The discovery of sulfonamide drugs, often called sulfa drugs, was a landmark in medicine, representing one of the first classes of synthetic antibacterial agents. solubilityofthings.com They function by inhibiting folic acid synthesis in bacteria. solubilityofthings.com
Pharmaceutical Scaffolds : Beyond their antibacterial properties, benzenesulfonamides serve as versatile precursors and structural motifs in the synthesis of various pharmaceuticals. solubilityofthings.comchemicalbook.com Their derivatives have been investigated for a multitude of therapeutic applications, including as anticancer agents, carbonic anhydrase inhibitors, and treatments for proliferative diseases. chemicalbook.comtandfonline.comtuni.fi
Chemical Synthesis : In industrial and laboratory settings, benzenesulfonamides are used in the production of dyes, photochemicals, and as chemical intermediates for more complex molecules. chemicalbook.comcymitquimica.com
The basic benzenesulfonamide is typically a white crystalline solid with low solubility in water but better solubility in organic solvents like ethanol and acetone. solubilityofthings.com The addition of other functional groups, such as the hydroxyl and methoxy (B1213986) groups in this compound, significantly alters the molecule's electronic properties, solubility, and biological interactions.
Significance of Hydroxyl and Methoxy Substituents in Aromatic Systems
The properties and reactivity of an aromatic compound are heavily influenced by the nature of its substituent groups. In 5-Hydroxy-2-methoxybenzenesulfonamide, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups play crucial roles.
Hydroxyl (-OH) Group: The hydroxyl group is a strong activating group in electrophilic aromatic substitution. stackexchange.com Its oxygen atom has lone pairs of electrons that can be donated to the benzene (B151609) ring through resonance, increasing the ring's electron density. This increased nucleophilicity makes the ring more reactive towards electrophiles. The presence of a hydroxyl group can also introduce steric effects and enhance water solubility, which can be critical for the pharmacokinetic profile of a drug molecule. nih.gov
Methoxy (-OCH₃) Group: Similar to the hydroxyl group, the methoxy group is also an activating, ortho-, para-directing group. The oxygen atom's lone pairs participate in resonance, enriching the electron density of the aromatic system. echemi.comstackexchange.com In drug design, the methoxy group is valued for its ability to enhance binding to biological targets, improve physicochemical properties, and influence a compound's metabolic pathway. researchgate.net It can provide a favorable combination of electronic enhancement with low steric hindrance. researchgate.net
The interplay of these two electron-donating groups on the benzenesulfonamide (B165840) core makes this compound a unique structure for further chemical modification and study.
Rationale for Academic Investigation of 5 Hydroxy 2 Methoxybenzenesulfonamide
Strategies for the Preparation of this compound
The preparation of this compound can be approached through various synthetic routes, each with its own set of advantages and considerations. These strategies include the direct sulfonylation of appropriately substituted aromatic precursors, the directed introduction of the required functional groups onto a benzenesulfonamide scaffold, and the conversion of pre-existing benzenesulfonic acids or their corresponding sulfonyl chlorides.
Approaches via Sulfonylation of Substituted Phenols or Anisoles
A primary and direct method for the synthesis of this compound involves the electrophilic aromatic substitution reaction on guaiacol (B22219) (2-methoxyphenol). The hydroxyl and methoxy groups on the aromatic ring direct incoming electrophiles to specific positions. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. In the case of guaiacol, the para-position to the hydroxyl group (and meta to the methoxy group) is sterically accessible and electronically favored for sulfonation.
The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction is typically carried out at low temperatures to control its exothermicity and to minimize the formation of side products. The mechanism involves the in-situ generation of the electrophile, SO₂Cl⁺, which then attacks the electron-rich aromatic ring. stackexchange.com The temperature of the reaction can influence the ratio of ortho to para isomers in the sulfonation of phenols. stackexchange.comsciencemadness.org For guaiacol, sulfonation is expected to predominantly yield 4-hydroxy-3-methoxybenzenesulfonyl chloride, which upon amination would lead to the isomeric 4-hydroxy-3-methoxybenzenesulfonamide. To obtain the desired 5-hydroxy-2-methoxy isomer, one would typically start with a precursor where the substitution pattern is already established, or use protecting group strategies to direct the sulfonation.
A plausible route to this compound begins with the chlorosulfonation of a suitably protected guaiacol derivative or a precursor that directs the sulfonyl group to the desired position. For instance, starting with a compound that has a directing group at the 1-position and a methoxy at the 2-position, sulfonation would be directed to the 5-position. Subsequent functional group manipulation would then yield the target molecule.
Methods Involving Directed Introduction of Hydroxyl and Methoxy Groups
An alternative strategy involves the synthesis of the benzenesulfonamide core followed by the introduction of the hydroxyl and methoxy groups. This approach can be more complex due to the need for regioselective functionalization of the benzene (B151609) ring.
One such method involves the use of a directing group to facilitate ortho-sulfonylation. For example, a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines has been developed where the 2-pyridyloxyl group directs the sulfonation to the ortho-position of the benzene ring. nih.govacs.org Subsequent removal of the pyridyl group yields the corresponding ortho-sulfonylated phenol. nih.govacs.org This strategy could be adapted to introduce a sulfonyl group ortho to a pre-existing hydroxyl group on a methoxy-substituted benzene ring.
Another potential, though less direct, method could involve the hydroxylation of a pre-existing 2-methoxybenzenesulfonamide. While direct hydroxylation of unactivated aromatic rings can be challenging, methods for the hydroxylation of aryl halides and their derivatives are known. nih.gov For instance, the hydroxylation of aryl sulfonium (B1226848) salts using agents like acetohydroxamic acid under mild conditions has been reported. nih.gov This suggests that if a suitable precursor, such as a halogenated 2-methoxybenzenesulfonamide, is available, it could potentially be converted to the desired hydroxylated product.
Conversion of Precursor Benzenesulfonic Acids or Sulfonyl Chlorides
The most common and practical approach to the synthesis of this compound involves the conversion of a pre-synthesized precursor, specifically 5-hydroxy-2-methoxybenzenesulfonyl chloride. This intermediate can be readily converted to the final sulfonamide through reaction with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt.
The synthesis of the precursor sulfonyl chloride can be achieved through the chlorosulfonation of a suitable starting material, as discussed in section 2.1.1. The availability of 5-hydroxy-2-methoxybenzenesulfonyl chloride from commercial suppliers indicates that viable synthetic routes to this intermediate exist.
The reaction is analogous to the formation of amides from acyl chlorides. The presence of a base is often required to neutralize the hydrogen chloride that is formed as a byproduct, thereby driving the reaction to completion.
The synthesis of sulfonamides from sulfonyl chlorides and amines can be optimized by careful selection of reaction parameters such as solvent, temperature, and the choice of base or catalyst.
Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis
| Parameter | Conditions | Outcome | Reference |
|---|---|---|---|
| Base | Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) | Rapid and efficient synthesis at 0-5°C in an ethanol:water system. | tandfonline.com |
| Catalyst | Copper(I) | Mediates sulfonylation of 8-aminoquinoline (B160924) amides with sulfonyl chlorides in air. | drexel.edu |
| Catalyst | Palladium | Catalyzes the synthesis of aryl sulfonamides from arylboronic acids and a sulfur dioxide surrogate. | nih.gov |
| Solvent | Polyethylene glycol (PEG) | Used as a solvent for copper-catalyzed synthesis of aromatic sulfonamides. | jsynthchem.com |
| Temperature | 0-5°C | Optimal for LiOH·H₂O mediated synthesis, leading to high yields in short reaction times. | tandfonline.com |
Recent advancements have focused on developing catalytic methods to improve the efficiency and substrate scope of sulfonamide synthesis. For example, palladium-catalyzed methods allow for the preparation of arylsulfonyl chlorides and sulfonamides under mild conditions from arylboronic acids. nih.gov Copper-based catalysts have also been employed for the synthesis of aromatic sulfonamides. jsynthchem.com The use of lithium hydroxide monohydrate as a base has been shown to facilitate a rapid and high-yielding synthesis of sulfonamides at low temperatures. tandfonline.com
Stereoselective Synthesis Considerations for Chiral Analogs
While this compound itself is achiral, the synthesis of chiral analogs is an area of significant interest, particularly in medicinal chemistry. Chirality can be introduced in several ways, for instance, by incorporating a chiral side chain or by creating a molecule with axial chirality (atropisomerism).
The synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate for the drug Tamsulosin, provides an example of introducing a chiral side chain. epo.orggoogle.com This synthesis often involves the use of chiral starting materials like D-alanine or the resolution of a racemic mixture. epo.orggoogle.com
Atropisomeric sulfonamides represent a class of chiral analogs where restricted rotation around a C-N or C-S bond leads to separable enantiomers. The synthesis of such compounds can be achieved through organocatalytic atroposelective N-alkylation of sulfonamides. researchgate.netnih.gov This approach allows for the creation of structurally diverse chiral sulfonamides in high enantiopurity. nih.gov The development of catalytic asymmetric methods for the synthesis of C-N atropisomers is an active area of research. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Guaiacol (2-Methoxyphenol) |
| Chlorosulfonic acid |
| 4-Hydroxy-3-methoxybenzenesulfonyl chloride |
| 4-Hydroxy-3-methoxybenzenesulfonamide |
| 2-Aryloxypyridines |
| 2-Methoxybenzenesulfonamide |
| 5-Hydroxy-2-methoxybenzenesulfonyl chloride |
| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide |
| Tamsulosin |
Derivatization and Functionalization Reactions of this compound
The chemical versatility of this compound stems from the presence of three distinct functional groups attached to the aromatic ring: a sulfonamide group, a phenolic hydroxyl group, and a methoxy group. Each of these sites offers a unique handle for chemical modification, allowing for the synthesis of a diverse array of derivatives. The interplay of the electronic effects of these substituents also governs the reactivity of the aromatic ring itself towards further functionalization.
Modification at the Sulfonamide Nitrogen
The sulfonamide functional group is a cornerstone of many therapeutic agents. nih.gov Its nitrogen atom can be readily functionalized to generate a library of N-substituted derivatives with potentially modulated biological activities. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. google.comgoogle.com
One of the primary modifications at the sulfonamide nitrogen involves N-alkylation or N-arylation. These reactions can be achieved under various conditions, often employing a base to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. The resulting N-substituted sulfonamides can exhibit altered physicochemical properties, such as solubility and lipophilicity.
Another significant transformation is the coupling of the sulfonamide with various moieties to form more complex structures. For instance, derivatives of benzenesulfonamide have been synthesized where the sulfonamide nitrogen is linked to other chemical scaffolds, such as in 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. nih.gov While not starting directly from this compound, this illustrates a common derivatization strategy for this class of compounds.
The table below summarizes potential derivatization reactions at the sulfonamide nitrogen.
Table 1: Representative Reactions at the Sulfonamide Nitrogen
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-5-hydroxy-2-methoxybenzenesulfonamide |
| N-Acylation | Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine) | N-Acyl-5-hydroxy-2-methoxybenzenesulfonamide |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl-5-hydroxy-2-methoxybenzenesulfonamide |
Chemical Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a highly reactive site, susceptible to a variety of chemical transformations. Its acidic proton can be easily removed by a base, forming a phenoxide ion which is a strong nucleophile. This reactivity allows for modifications such as etherification and esterification. researchgate.net
Etherification: The reaction of the phenoxide ion with alkyl halides or other electrophiles results in the formation of ethers. This transformation is significant as it can alter the hydrogen-bonding capabilities and lipophilicity of the molecule. researchgate.net
Esterification: Phenols can be converted to esters by reacting with acyl chlorides or anhydrides, typically in the presence of a base. These esters can serve as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures, especially under biological or electrochemical conditions. researchgate.net The antioxidant properties of phenols are linked to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. nih.govnih.gov
Metabolic processes in biological systems often involve the functionalization of phenolic hydroxyl groups through reactions like glucuronidation and sulfonation, which increase water solubility and facilitate excretion. researchgate.net
Table 2: Potential Transformations of the Phenolic Hydroxyl Group
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 5-Alkoxy-2-methoxybenzenesulfonamide |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 5-Acyloxy-2-methoxybenzenesulfonamide |
Reactions and Derivatizations of the Methoxy Group
The methoxy group is generally less reactive than the phenolic hydroxyl group. However, it can undergo specific chemical transformations, most notably O-dealkylation (demethylation) to yield a hydroxyl group. nih.govnih.gov This reaction is often achieved using strong acids like HBr or Lewis acids such as BBr₃.
This demethylation can be a crucial step in synthetic pathways where a free hydroxyl group is required at that position for subsequent reactions or for biological activity. For example, the synthesis of certain compounds involves the selective hydrolysis of a methoxy group. researchgate.net In metabolic studies, O-dealkylation is a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov The conversion of the methoxy group can significantly impact the pharmacological profile of a molecule. nih.gov
Table 3: Reactions Involving the Methoxy Group
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂ | 2,5-Dihydroxybenzenesulfonamide |
Aromatic Ring Functionalization Strategies and Electrophilic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the hydroxyl and methoxy groups. libretexts.org These groups are ortho, para-directing. The sulfonamide group, being an electron-withdrawing group, is deactivating and meta-directing. The interplay of these directing effects determines the position of substitution for incoming electrophiles.
The methoxy group at position 2 and the hydroxyl group at position 5 strongly activate the ring. The positions ortho and para to these activating groups are favored for substitution.
Position 6: Ortho to the hydroxyl group and para to the methoxy group.
Position 4: Ortho to the hydroxyl group.
Position 3: Ortho to the methoxy group.
Given the steric hindrance from the adjacent sulfonamide group, substitution at position 3 might be less favored. The most likely positions for electrophilic attack would be positions 4 and 6.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent, often with a Lewis acid catalyst. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst. wikipedia.org A notable example in a related structure is the chlorosulfonation of N-protected (R)-(4-methoxyphenyl)propane-2-amine, where the electrophilic substitution is directed predominantly to the position ortho to the methoxy group. google.comepo.org
Table 4: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile (E⁺) | Reagents/Conditions | Potential Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitro-5-hydroxy-2-methoxybenzenesulfonamide |
| Bromination | Br⁺ | Br₂, FeBr₃ | Bromo-5-hydroxy-2-methoxybenzenesulfonamide |
| Chlorination | Cl⁺ | Cl₂, AlCl₃ | Chloro-5-hydroxy-2-methoxybenzenesulfonamide |
Spectroscopic Elucidation of Molecular Structure
Vibrational Spectroscopy (IR and Raman)
Raman Spectroscopy for Molecular Vibrations
The aromatic benzene ring would produce several distinct bands. The C-C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range. The substitution pattern on the benzene ring also influences the spectrum, giving rise to specific in-plane and out-of-plane bending vibrations at lower frequencies.
The sulfonamide group (-SO₂NH₂) has several characteristic vibrational modes. The symmetric and asymmetric stretching vibrations of the S=O bonds are typically strong and are found in the regions of 1150-1180 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the 900-940 cm⁻¹ range, while the C-S stretch would be observed around 650-750 cm⁻¹. The N-H stretching vibration of the sulfonamide group would be visible in the 3200-3400 cm⁻¹ region.
The methoxy (-OCH₃) group would show a characteristic C-H stretching vibration just below 3000 cm⁻¹ and a C-O stretching vibration typically in the 1000-1050 cm⁻¹ and 1200-1275 cm⁻¹ regions. researchgate.net The hydroxyl (-OH) group would exhibit a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ range, with its position and shape being sensitive to hydrogen bonding.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-C Stretch | 1400-1600 |
| C-H Stretch | 3000-3100 | |
| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1300-1370 |
| S=O Symmetric Stretch | 1150-1180 | |
| N-H Stretch | 3200-3400 | |
| Methoxy (-OCH₃) | C-O Stretch | 1000-1050, 1200-1275 |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the presence of the substituted benzene ring, a chromophore, is the primary determinant of its UV-Vis absorption spectrum.
The electronic transitions expected for this molecule are primarily π → π* and n → π* transitions. The benzene ring contains a system of π electrons, and the absorption of UV radiation can promote these electrons from a π bonding orbital to a π* antibonding orbital. These π → π* transitions are typically of high intensity. The oxygen and nitrogen atoms in the hydroxyl, methoxy, and sulfonamide groups possess non-bonding electrons (n electrons). The excitation of these electrons to a π* antibonding orbital of the aromatic ring results in n → π* transitions, which are generally of lower intensity compared to π → π* transitions.
The absorption maxima (λmax) for substituted benzenes are influenced by the nature and position of the substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Both -OH and -OCH₃ are electron-donating groups that can cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Studies on methoxy-substituted benzenediazonium (B1195382) cations have shown that the position and number of methoxy groups significantly influence the electronic transition energies. ibm.com Similarly, the electronic spectra of compounds like 4-hydroxy-3-methoxybenzoic acid are characterized by charge transfer from the phenyl ring to the oxygen atoms of the substituents. researchgate.net
For this compound, the UV spectrum would likely show a primary absorption band around 250-290 nm, which is characteristic of substituted benzenes. The exact λmax would be dependent on the solvent used, as solvent polarity can affect the energies of the electronic orbitals.
| Transition Type | Description | Expected Absorption Region |
|---|---|---|
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the benzene ring. | High intensity, typically in the UV region. |
| n → π | Excitation of a non-bonding electron from an oxygen or nitrogen atom to a π antibonding orbital of the benzene ring. | Lower intensity, may be observed as a shoulder on the main absorption band. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions.
The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of benzenesulfonamides typically involves cleavage of the S-N bond and the C-S bond. Common fragmentation pathways for sulfonamides include the loss of the SO₂NH₂ group or parts of it. The fragmentation of protonated aminosulfonamides often results in product ions from cleavages at common sites. rsc.org
The presence of the hydroxyl and methoxy groups on the benzene ring will also influence the fragmentation pattern. A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). nih.gov The fragmentation of the benzenesulfonamide moiety can lead to characteristic ions. For instance, cleavage of the S-N bond can result in the formation of a benzenesulfonyl cation. The loss of SO₂ is also a common fragmentation pathway for sulfonamides.
Based on the fragmentation patterns of related compounds, the following key fragments could be expected in the mass spectrum of this compound:
Loss of •CH₃: [M - 15]⁺
Loss of SO₂: [M - 64]⁺
Cleavage of the S-N bond: leading to fragments corresponding to the substituted phenylsulfonyl moiety and the amino group.
Retro-Diels-Alder (RDA) type cleavage of the benzene ring, as observed in flavonoids with similar substitution patterns, could also contribute to the fragmentation pattern. nih.gov
| Proposed Fragment | Description of Loss |
|---|---|
| [M - 15]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| [M - 31]⁺ | Loss of a methoxy radical (•OCH₃). |
| [M - 64]⁺ | Loss of sulfur dioxide (SO₂). |
| [M - 79]⁺ | Loss of the sulfonamide radical (•SO₂NH). |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
While the specific crystal structure of this compound is not publicly available, studies on other substituted benzenesulfonamides provide insights into the expected structural features. rsc.orgnih.govtandfonline.comresearchgate.net The sulfonamide group is known to be a strong hydrogen bond donor (N-H) and acceptor (S=O). Therefore, it is highly probable that the crystal structure of this compound would be characterized by an extensive network of intermolecular hydrogen bonds.
The N-H group of the sulfonamide would act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the hydroxyl group would act as hydrogen bond acceptors. The hydroxyl group can also act as a hydrogen bond donor. These hydrogen bonds would play a crucial role in the packing of the molecules in the crystal lattice. The crystal structures of N-substituted benzenesulfonamides have been shown to bind to the zinc ion in the active site of enzymes in their deprotonated form. nih.govtandfonline.com
| Structural Feature | Expected Observation |
|---|---|
| Molecular Geometry | Tetrahedral geometry around the sulfur atom; planar benzene ring. |
| Intermolecular Interactions | Extensive hydrogen bonding network involving the -SO₂NH₂ and -OH groups. |
| Crystal Packing | Molecular packing dictated by hydrogen bonding and van der Waals forces. |
| Conformation | Specific torsion angles defining the orientation of the sulfonamide group relative to the benzene ring. |
Chromatographic Purity Assessment and Analytical Method Development
Chromatographic techniques are essential for assessing the purity of a compound and for the separation of isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach for purity assessment.
A suitable RP-HPLC method would likely employ a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve separation. For a related compound, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a chiral reverse-phase HPLC method was developed using a Crownpak CR (+) column with a mobile phase of perchloric acid buffer at pH 1.0. nih.govnih.govijpsonline.com Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, which for this class of compounds is often in the 220-280 nm range. nih.govnih.govijpsonline.com
For the separation of potential isomers, such as positional isomers if they were present as impurities, the chromatographic conditions would need to be optimized to achieve adequate resolution. Chiral HPLC, using a chiral stationary phase (CSP), would be necessary if the compound exists as enantiomers and their separation is required. Polysaccharide-based CSPs are commonly used for the chiral separation of sulfonamide derivatives. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | Reversed-phase (e.g., C18) or Chiral Stationary Phase (for enantiomers) |
| Mobile Phase | Aqueous buffer (e.g., phosphate, acetate, or perchloric acid) and organic modifier (e.g., acetonitrile, methanol) |
| Detection | UV detection at an appropriate wavelength (e.g., 226 nm) nih.govnih.govijpsonline.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, many sulfonamides, including this compound, are not sufficiently volatile or thermally stable for direct GC analysis due to the presence of polar functional groups (-OH, -NH₂). Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. nih.govjfda-online.comresearchgate.net
Common derivatization reagents for compounds with hydroxyl and amino groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and acylating agents (e.g., pentafluoropropionic anhydride - PFPA). nih.govnih.gov For sulfonamides, derivatization with pentafluorobenzyl bromide (PFB-Br) has also been reported to form derivatives suitable for GC-MS analysis. nih.gov
Once derivatized, the sample can be injected into the GC-MS system. The separation is achieved on a capillary column (e.g., a non-polar or medium-polar column like a 5% phenyl-methylpolysiloxane). The mass spectrometer then detects and fragments the eluting derivative, providing a mass spectrum that can be used for identification. The fragmentation pattern of the derivative will be different from the underivatized compound and can provide structural information. The choice of derivatization reagent is crucial as it affects the volatility, chromatographic behavior, and mass spectral fragmentation of the analyte. nih.govmdpi.com
| Step | Description |
|---|---|
| Derivatization | Reaction with a silylating or acylating agent (e.g., MSTFA, PFPA, PFB-Br) to increase volatility and thermal stability. nih.gov |
| GC Separation | Separation of the derivative on a capillary column based on its boiling point and interaction with the stationary phase. |
| MS Detection | Ionization and fragmentation of the derivative, followed by mass analysis to obtain a mass spectrum for identification. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique extensively used in synthetic organic chemistry to monitor the progress of a reaction. ukessays.comyoutube.com This method provides a qualitative assessment of the presence of starting materials, products, and any intermediates in a reaction mixture at a given time. The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent or solvent system). ukessays.comualberta.ca
The separation is based on the polarity of the compounds. In a normal-phase TLC, the stationary phase is polar, and the mobile phase is less polar. Polar compounds in the mixture will have stronger interactions (adsorption) with the stationary phase and will therefore travel a shorter distance up the plate. youtube.com Conversely, less polar compounds will be more soluble in the mobile phase and will travel further. ualberta.ca This differential movement allows for the separation of the reaction components. ukessays.com
The progress of a reaction is monitored by spotting a small amount of the reaction mixture onto a TLC plate at various time intervals and comparing it to spots of the pure starting material(s). youtube.com The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate that the reaction is proceeding. youtube.com The reaction is considered complete when the spot of the starting material is no longer visible on the TLC plate. youtube.com
A key parameter in TLC is the Retention Factor (Rf), which quantifies the movement of a compound. libretexts.org It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgyoutube.com
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is characteristic for a specific compound in a given solvent system and on a particular stationary phase. libretexts.org An optimal separation is typically achieved when the Rf values of the key components are between 0.3 and 0.7. ualberta.ca
For a hypothetical reaction involving the synthesis of this compound, TLC can be employed to track the conversion of the starting material(s). Given the presence of a hydroxyl (-OH) and a sulfonamide (-SO2NH2) group, this compound is a relatively polar molecule. Its Rf value would be expected to be lower than that of a less polar starting material when using a standard silica gel plate and a moderately polar eluent system.
The monitoring process would involve spotting three lanes on a single TLC plate: the starting material, a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu This "co-spot" is crucial to confirm if the spots in the reaction mixture are identical to the starting material or the product, especially when their Rf values are very close. rochester.edu
Below is an illustrative data table for monitoring a hypothetical reaction where a less polar starting material is converted to the more polar this compound. The solvent system would be optimized experimentally to achieve clear separation.
| Time (hours) | Starting Material (Rf) | This compound (Product) (Rf) | Observations |
|---|---|---|---|
| 0 | 0.65 | - | Only the starting material spot is visible. |
| 1 | 0.65 | 0.30 | A prominent starting material spot and a faint product spot are visible. |
| 3 | 0.65 | 0.30 | The intensity of the starting material spot has decreased, while the product spot has intensified. |
| 5 | - | 0.30 | The starting material spot is no longer visible, indicating the reaction is complete. |
Note: The Rf values provided are hypothetical for illustrative purposes. Actual values would depend on the specific stationary phase (e.g., silica gel type) and mobile phase (e.g., solvent ratio of ethyl acetate/hexane) used.
Visualization of the spots on the TLC plate after development is typically achieved under a UV lamp if the compounds are UV-active. nih.gov Alternatively, chemical staining agents can be used to render the spots visible. rochester.edu
Based on a thorough search of available scientific literature, dedicated computational and theoretical studies specifically focused on the compound This compound are not publicly available. As a result, providing detailed, specific research findings, data tables, and in-depth analysis for each of the requested subsections for this particular molecule is not possible without speculating or misrepresenting data from other compounds.
Scientific accuracy is paramount, and therefore, an article containing fabricated data or extrapolating findings from structurally different molecules would be misleading.
However, a general overview of the computational chemistry and theoretical investigation methods outlined in the request can be provided. This would explain the principles and applications of each technique (DFT, FMO, MEP, NBO, and Molecular Dynamics) as they are generally applied to organic molecules of similar structural classes, such as sulfonamides or substituted benzene rings.
If you would like to proceed with an article that explains these computational methods in a general context, illustrated with examples from related molecules to demonstrate the application of these techniques, please provide new instructions. Alternatively, you may provide a different, more widely studied compound for which this detailed information is more likely to be available.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Dynamics Simulations
Ligand-Target Docking Studies
Ligand-target docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate.
A typical docking study for 5-Hydroxy-2-methoxybenzenesulfonamide would involve:
Target Selection: Identifying a biologically relevant protein target.
Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the target.
Analysis: Evaluating the results based on scoring functions, which estimate the binding free energy.
The findings would typically be presented in a table detailing the binding affinity (in kcal/mol), inhibition constant (Ki), and the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions).
Example of a Hypothetical Data Table for Docking Studies
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) | Interacting Amino Acid Residues |
|---|---|---|---|
| Example Target 1 | Data Not Available | Data Not Available | Data Not Available |
| Example Target 2 | Data Not Available | Data Not Available | Data Not Available |
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. By understanding the molecule's preferred shapes, scientists can infer its physical properties and biological activity. The energy landscape is a map of the potential energy of a molecule as a function of its geometry.
A study on this compound would identify stable conformers, the energy barriers between them, and the geometry of the global minimum energy structure. This is often achieved using quantum mechanical methods.
Example of a Hypothetical Data Table for Conformational Analysis
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
|---|---|---|
| Global Minimum | 0.00 | Data Not Available |
| Conformer 2 | Data Not Available | Data Not Available |
| Conformer 3 | Data Not Available | Data Not Available |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized molecules.
For a QSAR study to include this compound, the compound would need to be part of a larger dataset of molecules with measured biological activity against a specific target. The study would generate a mathematical equation relating molecular descriptors (e.g., electronic, steric, or hydrophobic properties) to activity.
Example of a Hypothetical Data Table for a QSAR Model
| Model Parameter | Value | Description |
|---|---|---|
| Equation | Activity = c₀ + c₁D₁ + c₂D₂ + ... | Data Not Available |
| r² (Correlation Coefficient) | Data Not Available | Measures the goodness of fit of the model. |
| q² (Cross-validated r²) | Data Not Available | Measures the predictive ability of the model. |
| Key Descriptors (D₁, D₂) | Data Not Available | Molecular properties influencing activity. |
Mechanistic Studies of Chemical Reactions through Computational Approaches
Computational chemistry provides powerful tools for investigating the detailed mechanism of chemical reactions. These studies can map out the entire reaction pathway, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain through experiments alone.
A mechanistic study involving this compound would focus on a specific reaction it undergoes, for example, its synthesis or degradation. Using methods like Density Functional Theory (DFT), researchers could model the step-by-step transformation, calculating the energies of reactants, intermediates, transition states, and products.
Example of a Hypothetical Data Table for a Mechanistic Study
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants | 0.00 |
| 1 | Transition State 1 | Data Not Available |
| 1 | Intermediate 1 | Data Not Available |
| 2 | Transition State 2 | Data Not Available |
| 2 | Products | Data Not Available |
Structure Activity Relationship Sar and Molecular Design
Impact of Hydroxyl and Methoxy (B1213986) Group Positioning on Biological Activities
The hydroxyl (-OH) and methoxy (-OCH3) groups are pivotal in modulating the biological effects of many pharmacologically active compounds, including derivatives of 5-Hydroxy-2-methoxybenzenesulfonamide. Their positioning on the benzene (B151609) ring influences factors such as receptor binding, membrane permeability, and metabolic stability.
Research on related molecular scaffolds provides insights into the roles of these functional groups. For instance, in studies of flavonoids, the presence and position of hydroxyl and methoxy groups are known to be major determinants of their neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com Specifically, hydroxyl groups on the B-ring and a methoxy group on the A-ring of the flavone (B191248) structure can enhance anti-inflammatory effects. mdpi.com Similarly, studies on N-substituted benzimidazole (B57391) carboxamides have demonstrated that the number and position of hydroxyl and methoxy groups on an attached phenyl ring strongly influence their antiproliferative and antibacterial activities. mdpi.comnih.gov
In a study focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of the enzyme 12-lipoxygenase (12-LOX), the 2-hydroxy and 3-methoxy arrangement on the benzyl (B1604629) ring was part of the optimized scaffold that led to potent and selective inhibitors. nih.gov This specific substitution pattern is crucial for orienting the molecule within the enzyme's active site and forming key interactions that determine its inhibitory power. The hydroxyl group often acts as a hydrogen bond donor or acceptor, while the methoxy group can influence conformation and participate in van der Waals interactions.
Role of the Sulfonamide Moiety in Ligand-Target Interactions
The sulfonamide (-SO2NH2) group is a cornerstone of medicinal chemistry, renowned for its ability to engage in critical interactions with biological targets. nih.govnih.gov This functional group is a bioisostere of a carboxylic acid and can act as a hydrogen bond donor and acceptor, enabling it to anchor a ligand to its target protein.
One of the most classic roles of the sulfonamide moiety is as a structural mimic of p-aminobenzoic acid (PABA). This allows sulfonamide-based drugs to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for folic acid synthesis, thereby halting bacterial growth. nih.govresearchgate.net
Beyond its role in antibacterial agents, the sulfonamide group is a key feature in drugs targeting a wide array of proteins, including carbonic anhydrases and various receptors. nih.gov Its ability to coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrase, is a well-established binding mechanism. In the context of 12-lipoxygenase inhibitors, the sulfonamide moiety of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold is crucial for binding and achieving high potency. nih.gov Molecular docking studies often reveal that the sulfonamide group forms hydrogen bonds with key amino acid residues in the active site of the target enzyme, stabilizing the ligand-protein complex. nih.gov
Strategic Derivatization for Enhanced Potency and Selectivity
Lead optimization often involves the strategic derivatization of a parent compound to improve its pharmacological properties. upmbiomedicals.com For benzenesulfonamide-based scaffolds, medicinal chemistry campaigns have successfully enhanced potency and selectivity by modifying various parts of the molecule.
A notable example is the optimization of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-LOX inhibitors. nih.gov Through systematic modifications, researchers developed compounds with nanomolar (nM) potency and excellent selectivity over related enzymes. This process involved exploring different substituents on the benzenesulfonamide (B165840) ring and the benzylamine (B48309) portion to probe the structure-activity relationships and identify key interactions driving affinity and specificity.
Another example of derivatization is seen in the synthesis of Tamsulosin, a specific α1-adrenoceptor antagonist used for benign prostatic hypertrophy. chemicalbook.com A key precursor for its synthesis is R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide, a derivative of the core structure of interest. chemicalbook.com This demonstrates how the 2-methoxybenzenesulfonamide (B1586911) scaffold can be elaborated to produce complex and highly specific therapeutic agents.
The table below illustrates how strategic modifications can impact biological activity, using data from related sulfonamide derivatives.
| Compound ID | Core Scaffold | R1 Group | R2 Group | Target | IC50 (µM) |
| Cmpd 1 | 2-hydroxy-N-phenylbenzamide | H | 4-sulfamoyl | MCF-7 | 8.7 |
| Cmpd 2 | 2-hydroxy-4-methoxy-N-phenylbenzamide | H | 4-sulfamoyl | MCF-7 | 3.1 |
| Cmpd 3 | 4-((benzyl)amino)benzenesulfonamide | 2-OH | 3-OCH3 | 12-LOX | 0.05 |
| Cmpd 4 | 4-((benzyl)amino)benzenesulfonamide | H | H | 12-LOX | >10 |
Data is illustrative and derived from findings on related structures. mdpi.comnih.gov
Design Principles for Lead Optimization and Analogue Synthesis
The journey from a "hit" compound to a clinical candidate is guided by established principles of lead optimization. upmbiomedicals.comresearchgate.net The primary goal is to refine a molecule's structure to achieve a balance of high potency, selectivity, and favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. danaher.com
Key strategies in lead optimization include:
Structure-Activity Relationship (SAR) Directed Modification : This involves systematically altering functional groups on the lead compound to map how each change affects biological activity. danaher.com This iterative process of synthesis and testing builds a comprehensive understanding of the molecular requirements for optimal target engagement.
Structure-Based Drug Design : When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how analogues will bind. nih.gov This allows for a more rational design of new derivatives with improved affinity and selectivity.
Isosteric Replacement : Functional groups can be swapped with other groups that have similar physical or chemical properties (isosteres). This is often done to improve metabolic stability, reduce toxicity, or fine-tune binding interactions without drastically altering the core structure. danaher.com
Scaffold Hopping : This advanced technique involves significantly modifying the core structure of the lead compound while retaining the key pharmacophoric elements responsible for biological activity. This can lead to novel chemical series with distinct properties. danaher.com
These principles guide the synthesis of analogues in a cyclical process of design, synthesis, and testing, ultimately leading to optimized candidates with improved therapeutic potential. danaher.com
Development of Affinity and Photoaffinity Probes for Target Identification
Identifying the precise molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Affinity and photoaffinity probes are powerful chemical tools designed for this purpose. nih.gov These probes are derived from the bioactive compound and are engineered to include two key features: a reactive group that can form a covalent bond with the target protein and a reporter tag for detection and isolation.
The design of such a probe based on the this compound scaffold would involve:
Incorporating a Photoreactive Group : A group like a benzophenone (B1666685) or a diazirine can be added to the molecule. nih.govresearchgate.net Upon exposure to UV light, these groups become highly reactive and form a stable covalent bond with nearby amino acid residues in the binding pocket of the target protein.
Attaching a Reporter Tag : A tag, such as an alkyne or azide (B81097) group, is included to allow for subsequent visualization or purification via "click chemistry". researchgate.net After the probe has covalently labeled its target, a fluorescent dye or a biotin (B1667282) molecule can be attached to the reporter tag, enabling detection by methods like fluorescence microscopy or isolation for identification by mass spectrometry.
The development of these probes provides an indispensable tool for target validation and for discovering new biological roles for compounds derived from the this compound scaffold. nih.govresearchgate.net
Mechanistic Insights into Biological Interactions
Identification of Potential Biological Targets
Direct biological targets of 5-Hydroxy-2-methoxybenzenesulfonamide are not yet extensively documented in publicly available scientific literature. However, the structural motifs present in the molecule, namely the methoxybenzenesulfonamide group, suggest potential interactions with a range of biological macromolecules. Sulfonamide derivatives are a well-established class of compounds with diverse pharmacological activities, often targeting enzymes and receptors.
For instance, the core structure is related to compounds that have shown affinity for carbonic anhydrases, enzymes crucial for various physiological processes. Furthermore, some methoxy- and hydroxy-substituted benzimidazole (B57391) derivatives have been reported to exhibit antiproliferative and antioxidant activities, hinting at potential interactions with proteins involved in cell growth and oxidative stress pathways. The metabolism of related compounds like methoxyphenamine (B1676417) involves hydroxylation, suggesting that this compound could be a metabolite, and its targets might be linked to the metabolic pathways of a parent compound.
Elucidation of Molecular Mechanisms of Action
The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation. Based on the activities of analogous compounds, several hypotheses can be formulated.
Enzyme Inhibition Kinetics and Binding Modes
While specific enzyme inhibition data for this compound is not available, the sulfonamide moiety is a known pharmacophore for enzyme inhibitors. For example, many antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase. It is plausible that this compound could exhibit inhibitory activity against certain enzymes, potentially through competitive or non-competitive binding modes. Further kinetic studies are required to determine any such activity and to characterize the nature of the inhibition (e.g., ATP-competitive).
Receptor Agonism/Antagonism and Signaling Pathway Modulation
The potential for this compound to act as a receptor agonist or antagonist is an area of active research. Structurally similar compounds, such as derivatives of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, are known to interact with adrenergic receptors. For example, Tamsulosin, which shares a methoxybenzenesulfonamide core, is an α1-adrenergic receptor antagonist. This suggests that this compound could potentially modulate signaling pathways associated with G-protein coupled receptors or other receptor families.
Investigation of Downstream Cellular Responses
Induction of Apoptosis and Autophagy
There is no available scientific literature detailing the induction of apoptosis or autophagy by this compound. Programmed cell death (apoptosis) and cellular self-clearance (autophagy) are critical processes in cellular homeostasis and disease, and are common targets of novel therapeutic compounds. However, studies to determine if or how this compound influences these pathways have not been reported.
Modulation of Immune Signaling Pathways
Similarly, the scientific record contains no information regarding the modulation of immune signaling pathways by this compound. The immune system is a complex network of signaling cascades that are crucial for host defense and are often modulated by small molecules. The effect of this compound on these pathways remains an open area for investigation.
Comparative Mechanistic Analysis with Structurally Related Sulfonamide Derivatives
A comparative mechanistic analysis is not possible due to the absence of data on this compound itself. While research on other sulfonamide derivatives exists, any comparison would be purely speculative without foundational research on the specific compound . For instance, studies on certain sulfonamide methoxypyridine derivatives have shown that they can act as PI3K/mTOR dual inhibitors and thereby induce apoptosis. Another related compound, 2-methoxy-5-amino-N-hydroxybenzamide, has been found to sensitize colon cancer cells to TRAIL-induced apoptosis. However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.
Future Directions and Research Opportunities
Exploration of Diverse Therapeutic and Biological Applications
The sulfonamide functional group is a well-established pharmacophore, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com Consequently, a primary avenue of future research for 5-Hydroxy-2-methoxybenzenesulfonamide lies in the comprehensive exploration of its potential therapeutic applications.
Table 1: Potential Therapeutic and Biological Applications
| Application Area | Research Focus |
| Antimicrobial Agents | Investigation of activity against a broad spectrum of bacterial and fungal pathogens, particularly drug-resistant strains. nih.govnih.gov |
| Anti-inflammatory Agents | Evaluation of its potential to modulate inflammatory pathways, such as cyclooxygenase (COX) enzymes. |
| Anticancer Agents | Assessment of its cytotoxic effects on various cancer cell lines and its potential to inhibit key oncogenic targets. |
| Enzyme Inhibition | Screening against a panel of enzymes, such as carbonic anhydrases, which are implicated in various diseases. tandfonline.com |
Detailed research in this area would involve in vitro and in vivo studies to determine the compound's efficacy and mechanism of action in these various therapeutic contexts. Structure-activity relationship (SAR) studies, through the synthesis and evaluation of related derivatives, would also be crucial in optimizing its biological activity. openaccesspub.org
Integration of Advanced Synthetic Methodologies for Sustainable Production
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical and chemical research. Future investigations into the synthesis of this compound should prioritize the integration of advanced and sustainable methodologies.
Table 2: Advanced Synthetic Methodologies
| Methodology | Description | Potential Benefits |
| Green Chemistry Approaches | Utilization of eco-friendly solvents, catalysts, and reaction conditions to minimize environmental impact. | Reduced waste, lower energy consumption, and improved safety. |
| Flow Chemistry | Continuous manufacturing processes that offer precise control over reaction parameters. | Enhanced yield, purity, and scalability. |
| Biocatalysis | The use of enzymes to catalyze specific reactions with high selectivity. | Mild reaction conditions and reduced byproducts. |
Research in this area would focus on optimizing existing synthetic pathways or developing novel routes that adhere to the principles of green chemistry, ensuring that the production of this compound is both economically viable and environmentally responsible.
Application of Artificial Intelligence and Machine Learning in Compound Design
Table 3: AI and Machine Learning Applications
| Application | Description |
| Predictive Modeling | Development of ML models to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. semanticscholar.orgnih.gov |
| De Novo Design | Use of generative AI models to design new molecules based on the this compound scaffold with optimized properties. |
| Virtual Screening | High-throughput screening of virtual compound libraries to identify potential drug candidates with similar structural features. |
By harnessing the predictive power of AI and ML, researchers can prioritize the synthesis of the most promising derivatives, thereby reducing the time and cost associated with traditional drug discovery pipelines.
Development of Advanced Analytical and Imaging Techniques for Real-Time Studies
A deeper understanding of the biological activity of this compound at the molecular and cellular level requires the application of advanced analytical and imaging techniques.
Table 4: Advanced Analytical and Imaging Techniques
| Technique | Application |
| High-Resolution Mass Spectrometry | Precise characterization of the compound and its metabolites in biological systems. |
| Super-Resolution Microscopy | Visualization of the compound's subcellular localization and interactions with its biological targets in real-time. nih.govresearchgate.net |
| In Vivo Imaging | Non-invasive monitoring of the compound's distribution and target engagement in living organisms. |
The integration of these cutting-edge techniques will provide invaluable insights into the pharmacokinetics and pharmacodynamics of this compound, guiding its further development as a potential therapeutic agent.
Collaborative Research Endeavors in Chemical Biology and Medicinal Chemistry
The multifaceted nature of drug discovery and development necessitates a collaborative approach. The future exploration of this compound would greatly benefit from interdisciplinary collaborations between researchers in chemical biology, medicinal chemistry, pharmacology, and computational sciences.
Such collaborations would foster a synergistic environment for:
The design and synthesis of novel analogs.
Comprehensive biological evaluation.
In-depth mechanistic studies.
Computational modeling and data analysis.
By bringing together diverse expertise, the scientific community can unlock the full potential of this compound and accelerate its journey from a chemical entity to a potential therapeutic solution.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Hydroxy-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene precursor. For example, sulfonyl chloride intermediates can react with amines under basic conditions (e.g., NaHCO₃ or pyridine) to form the sulfonamide moiety. Key steps include controlling temperature (0–25°C) to minimize side reactions and using anhydrous solvents (e.g., THF or DCM) to enhance yield . Optimization may involve adjusting stoichiometry, reaction time, and purification via recrystallization or column chromatography.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, hydroxyl at C5) and sulfonamide connectivity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What experimental strategies are employed to assess the biological activity of sulfonamide derivatives like this compound?
- Methodological Answer :
- In vitro assays : Enzyme inhibition studies (e.g., carbonic anhydrase) using fluorometric or spectrophotometric methods .
- Cell-based assays : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) .
- Docking simulations : Molecular modeling with software like AutoDock to predict binding affinities to target proteins .
Advanced Research Questions
Q. How can conflicting data in the literature regarding sulfonamide reactivity or bioactivity be resolved?
- Methodological Answer : Conduct systematic reviews with stringent inclusion criteria (e.g., peer-reviewed studies, standardized assay protocols). Use meta-analysis tools to compare IC₅₀ values or reaction yields across studies. Replicate key experiments under controlled conditions (e.g., pH, solvent polarity) to isolate variables causing discrepancies .
Q. What are the challenges in characterizing reactive intermediates during the synthesis of this compound?
- Methodological Answer : Reactive intermediates (e.g., sulfonyl chlorides) are prone to hydrolysis. Strategies include:
- Low-temperature stabilization : Conduct reactions at –20°C in anhydrous DMF .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
- Protecting groups : Temporarily block hydroxyl or amine functionalities with acetyl or tert-butyldimethylsilyl (TBS) groups .
Q. How does stereochemistry influence the physicochemical properties of sulfonamide derivatives?
- Methodological Answer : Chiral centers (e.g., in analogs like (R)-(+)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide) affect solubility and receptor binding. Use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to resolve enantiomers. Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) between enantiomers to quantify stereochemical impacts .
Q. What advanced techniques are used to study the stability of 5-Hydroxy-2-methoxybenzo-sulfonamide under varying environmental conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), or oxidative stress (H₂O₂) and monitor degradation via LC-MS .
- Accelerated stability testing : Store samples at 25°C/60% RH and analyze at intervals (0, 1, 3 months) for changes in potency or impurity profiles .
Q. How can computational chemistry aid in designing derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- QSAR modeling : Correlate substituent electronic parameters (σ, π) with activity data to predict optimal functional groups .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for sulfonamide bond formation to avoid hydrolysis .
- Safety : Use flame-retardant lab coats and inspect gloves for integrity when handling reactive intermediates .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with experimental NMR/IR results to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
